4-(3,4-Dimethoxybenzyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(3,4-Dimethoxybenzyl)morpholine” is a chemical compound with the molecular formula C13H19NO3 . It has an average mass of 237.295 Da and a monoisotopic mass of 237.136490 Da .
Synthesis Analysis
The synthesis of morpholines, including “4-(3,4-Dimethoxybenzyl)morpholine”, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described in recent advances .Molecular Structure Analysis
The molecular structure of “4-(3,4-Dimethoxybenzyl)morpholine” is represented by the formula C13H19NO3 . It has an average mass of 237.295 Da and a monoisotopic mass of 237.136490 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3,4-Dimethoxybenzyl)morpholine” include an average mass of 237.295 Da and a monoisotopic mass of 237.136490 Da . More specific properties such as boiling point, density, and others are not explicitly mentioned in the search results.Scientific Research Applications
Versatile Synthesis and Rational Design of Caged Morpholinos
One significant application of morpholine derivatives is in the development of caged morpholino oligonucleotides. These compounds are used to inactivate genes in optically transparent organisms like zebrafish, providing spatiotemporal control over embryonic gene function. The study by Ouyang et al. (2009) optimized methods for the design and synthesis of these compounds, using a dimethoxynitrobenzyl-based bifunctional linker, which simplifies the assembly process. This advancement facilitates the application of chemical probes in vivo for functional genomic studies (Ouyang et al., 2009).
Smart Morpholine-functional Statistical Copolymers
Morpholine-functional homopolymers and copolymers have been synthesized to explore their aqueous thermo-responsiveness. The research by Lessard et al. (2012) highlights the versatility of morpholine in polymer chemistry, especially in creating temperature-sensitive materials. These polymers have potential applications in drug delivery and responsive materials, showcasing the adaptability of morpholine derivatives in material science (Lessard et al., 2012).
Aromatic Sulfonamide Inhibitors of Carbonic Anhydrases
The study by Supuran et al. (2013) investigated derivatives of morpholine as potent inhibitors of carbonic anhydrase enzymes. These compounds showed nanomolar inhibitory concentrations against several isoenzymes, highlighting the pharmaceutical potential of morpholine derivatives in designing enzyme inhibitors (Supuran et al., 2013).
Antioxidant Activity Analysis
Morpholine derivatives have also been studied for their antioxidant activities. The review by Munteanu and Apetrei (2021) discusses various analytical methods for determining antioxidant activity, indicating the broader chemical analysis applications for morpholine compounds in evaluating antioxidant properties of substances (Munteanu & Apetrei, 2021).
properties
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-15-12-4-3-11(9-13(12)16-2)10-14-5-7-17-8-6-14/h3-4,9H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVODXXKHVBGLJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCOCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,4-Dimethoxyphenyl)methyl]morpholine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.